3-(4-(Trifluoromethyl)phenyl)propan-1-amine
Overview
Description
3-(4-(Trifluoromethyl)phenyl)propan-1-amine is a chemical compound . It is also known as N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine .
Synthesis Analysis
The synthesis of this compound has been studied in various contexts. For instance, it has been investigated using thermoanalytical techniques and evolved gas analysis . Other studies have proposed mechanisms for its thermal decomposition . Additionally, it has been synthesized by attaching formaldehyde and different ketones to the secondary amine of fluoxetine at position-7 .Molecular Structure Analysis
The molecular structure of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine has been analyzed in several studies .Chemical Reactions Analysis
The chemical reactions involving 3-(4-(Trifluoromethyl)phenyl)propan-1-amine have been studied. For example, its thermal behavior has been investigated, revealing that it decomposes after melting, releasing 4-trifluoromethylphenol, methylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine have been analyzed. It has been found that the sample melts at 159.6 °C . It is a colorless to yellow liquid .Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in “3-(4-(Trifluoromethyl)phenyl)propan-1-amine”, is found in many FDA-approved drugs . This group contributes to the pharmacological activities of these compounds . For instance, fluoxetine, a selective serotonin-reuptake inhibitor (SSRI) used as an antidepressant, contains a trifluoromethyl group .
Synthesis of Potential Drug Molecules
The trifluoromethyl group is incorporated into potential drug molecules, contributing to their syntheses and uses for various diseases and disorders . For example, the compound (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1 was reacted with 4-methylbenzoate 1a and MTBE in the presence of 0.6 N HCl to give an intermediate .
Theoretical Studies and Drug Design
Theoretical studies have been conducted on N-Methyl-3-Phenyl-3-(4-(Trifluoromethyl) Phenoxy) Propan, a derivative of “3-(4-(Trifluoromethyl)phenyl)propan-1-amine”, as a potential drug . These studies involve quantum chemical calculations correlated with the geometrical structure and total energy of the compound and its derivatives .
Thermodynamic Properties
The thermodynamic properties of “3-(4-(Trifluoromethyl)phenyl)propan-1-amine” and its derivatives, such as zero-point energy, enthalpy, entropy, ionization energy, and electron affinity, have been calculated. These properties are important for understanding the stability and reactivity of these compounds .
Electrochemical Oxidation
The deposition of thiophene derivatives with a –PhCF3 group by means of in situ electrochemical oxidation on the electrode surface is a promising alternative for molecularly imprinted polymers .
Dipole Moment Studies
The dipole moment of “3-(4-(Trifluoromethyl)phenyl)propan-1-amine” and its derivatives has been studied. The dipole moment is related to the charge density of the molecule and can affect its interactions with other molecules .
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to fluoxetine , which is known to target the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep .
Mode of Action
Like fluoxetine, 3-(4-(Trifluoromethyl)phenyl)propan-1-amine may interact with its target by blocking the reuptake of serotonin . This action increases the concentration of serotonin in the synaptic cleft, enhancing its effects on post-synaptic receptor sites .
Biochemical Pathways
Given its potential similarity to fluoxetine, it may influence the serotonin signaling pathway . The downstream effects of this pathway can include mood regulation, appetite control, and sleep cycle regulation .
Pharmacokinetics
Based on its structural similarity to fluoxetine, it may have similar pharmacokinetic properties . Fluoxetine is well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
If it acts similarly to fluoxetine, it may result in increased serotonin levels in the synaptic cleft, leading to enhanced serotonin signaling . This could potentially result in improved mood, appetite control, and sleep regulation .
properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-6H,1-2,7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYSYTVKICEPLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563865 | |
Record name | 3-[4-(Trifluoromethyl)phenyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Trifluoromethyl)phenyl)propan-1-amine | |
CAS RN |
101488-60-2 | |
Record name | 3-[4-(Trifluoromethyl)phenyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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